molecular formula C12H11NS B8490119 4,10-Dihydro-5H-thieno[3,2-c][1]benzazepine

4,10-Dihydro-5H-thieno[3,2-c][1]benzazepine

Cat. No.: B8490119
M. Wt: 201.29 g/mol
InChI Key: SGEAPZRBOOFDAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,10-Dihydro-5H-thieno[3,2-c][1]benzazepine is a useful research compound. Its molecular formula is C12H11NS and its molecular weight is 201.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H11NS

Molecular Weight

201.29 g/mol

IUPAC Name

5,10-dihydro-4H-thieno[3,2-c][1]benzazepine

InChI

InChI=1S/C12H11NS/c1-2-4-11-9(3-1)7-12-10(8-13-11)5-6-14-12/h1-6,13H,7-8H2

InChI Key

SGEAPZRBOOFDAC-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2NCC3=C1SC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A stirred solution of 4 gms of 2-[2-[(2-nitrophenyl)methyl]-3-thienyl]-1,3-dioxolane in acetone (50 ml) and acetic acid (90% 50 ml) is heated to 60° C. Zinc dust (10 gms) is slowly added and after the addition, reaction mixture is stirred for 6 hours. At the end, reaction mixture is filtered and the residue washed with acetone and concentrated. The brown residue is extracted with chloroform and washed well with water. The organic layer is dried (Na2SO4) and filtered and concentrated. The product is isolated by silica gel column chromatography by eluting with 20% ethyl acetate:hexane to give 2.0 g of the desired product as a pale yellow crystalline solid, m.p. 86° C. Mass Spectrum; M+ 202.
Name
2-[2-[(2-nitrophenyl)methyl]-3-thienyl]-1,3-dioxolane
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
10 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

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reactant
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Name
O=[N+]([O-])c1ccccc1Cc1sccc1C1OCCO1
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reactant
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Reaction Step One

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